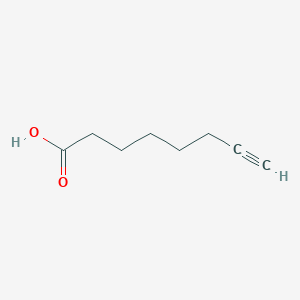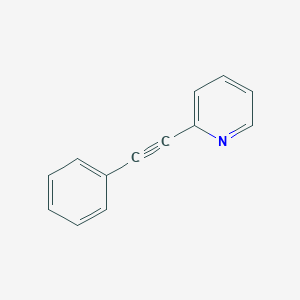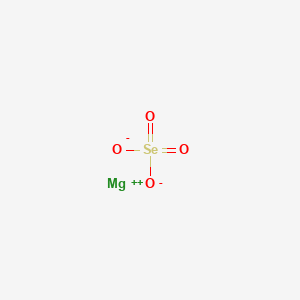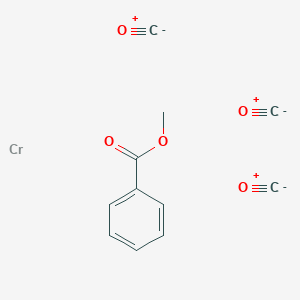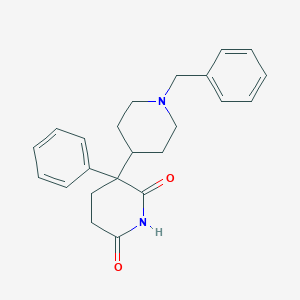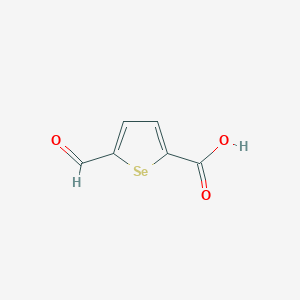
5-Formylselenophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formylselenophene-2-carboxylic acid is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in various fields. It is a heterocyclic compound that contains a selenium atom, which gives it unique properties compared to other organic compounds. In
Wirkmechanismus
The mechanism of action of 5-Formylselenophene-2-carboxylic acid is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The activation of apoptotic pathways leads to programmed cell death, which is a natural process that occurs in cells to prevent the growth and spread of abnormal cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Formylselenophene-2-carboxylic acid have been studied in various cell lines and animal models. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Formylselenophene-2-carboxylic acid is its unique properties compared to other organic compounds. It has high electron mobility, stability, and strong absorption in the visible region of the spectrum, which make it a promising candidate for various applications. However, one of the limitations of using 5-Formylselenophene-2-carboxylic acid is its moderate yield and purity, which can affect the reproducibility and scalability of experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Formylselenophene-2-carboxylic acid. One of the directions is to explore its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to investigate its potential as a sensitizer for dye-sensitized solar cells and to optimize its properties for this application. Additionally, further research can be done to improve the synthesis method and to develop purification techniques that can improve the yield and purity of the product.
Conclusion:
In conclusion, 5-Formylselenophene-2-carboxylic acid is a promising compound that has unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound can lead to the development of new technologies and treatments that can benefit society.
Synthesemethoden
The synthesis of 5-Formylselenophene-2-carboxylic acid involves the reaction of selenophene with carbon monoxide and water in the presence of a palladium catalyst. The reaction proceeds via a carbonylation reaction, where the carbon monoxide adds to the selenophene ring, followed by hydrolysis to form the carboxylic acid group. The yield of the synthesis method is moderate, and the purity of the product can be improved by using purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Formylselenophene-2-carboxylic acid has been extensively studied for its potential applications in various fields such as organic electronics, photovoltaics, and medicinal chemistry. In the field of organic electronics, it has been used as a building block for the synthesis of organic semiconductors due to its high electron mobility and stability. In photovoltaics, it has been used as a sensitizer for dye-sensitized solar cells due to its strong absorption in the visible region of the spectrum. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
13706-26-8 |
|---|---|
Produktname |
5-Formylselenophene-2-carboxylic acid |
Molekularformel |
C6H4O3Se |
Molekulargewicht |
203.06 g/mol |
IUPAC-Name |
5-formylselenophene-2-carboxylic acid |
InChI |
InChI=1S/C6H4O3Se/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) |
InChI-Schlüssel |
JIGRDBFBLQFJBA-UHFFFAOYSA-N |
SMILES |
C1=C([Se]C(=C1)C(=O)O)C=O |
Kanonische SMILES |
C1=C([Se]C(=C1)C(=O)O)C=O |
Synonyme |
2-Selenophenecarboxylic acid, 5-formyl- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



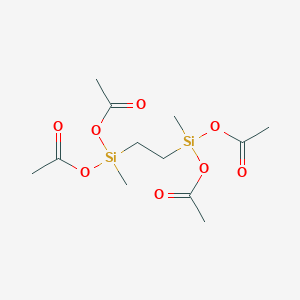
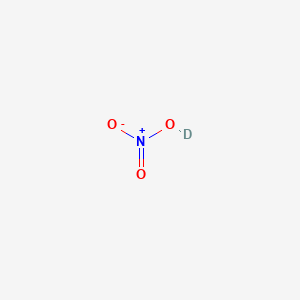
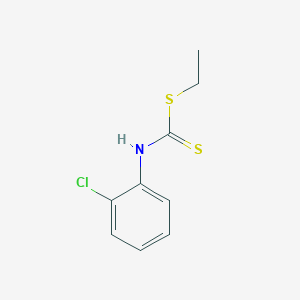
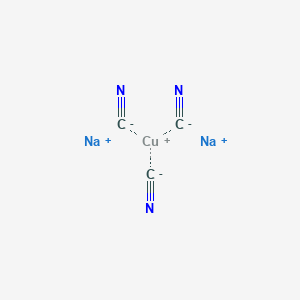
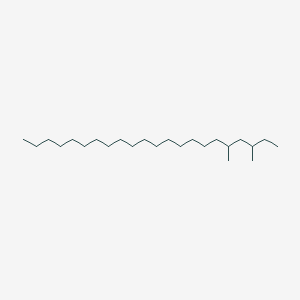
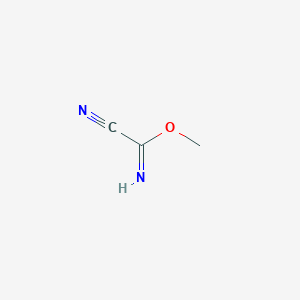

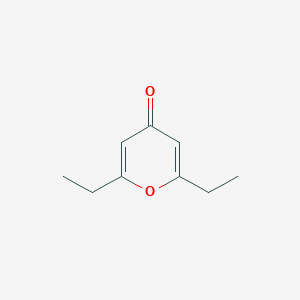
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
